molecular formula GeI B14712969 Germanium iodine

Germanium iodine

Cat. No.: B14712969
M. Wt: 199.53 g/mol
InChI Key: MLBDBPUCHBDKEA-UHFFFAOYSA-N
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Description

Germanium iodide refers to compounds formed between germanium (Ge) and iodine (I), primarily existing in two oxidation states: germanium(II) iodide (GeI₂) and germanium(IV) iodide (GeI₄). These compounds are critical in materials science and semiconductor research. Key properties include:

  • Molecular Weight: 326.45 (GeI₂) .
  • EINECS Number: 236-998-1 .
  • Speciation: GeI₂ and GeI₄ exhibit distinct XANES spectra, with GeI₂ corresponding to Ge²⁺ in sulfur environments and GeI₄ to Ge⁴⁺ in sulfur or oxygen matrices .
  • Natural Occurrence: Found in sphalerite (ZnS) minerals, where germanium substitutes zinc in sulfide frameworks .

Properties

Molecular Formula

GeI

Molecular Weight

199.53 g/mol

IUPAC Name

iodogermanium

InChI

InChI=1S/GeI/c1-2

InChI Key

MLBDBPUCHBDKEA-UHFFFAOYSA-N

Canonical SMILES

[Ge]I

Origin of Product

United States

Preparation Methods

Direct Synthesis from Elemental Germanium and Iodine

Germanium Diiodide (GeI₂) Synthesis

The most widely documented method for GeI₂ production involves the direct reaction of high-purity germanium metal with iodine under controlled vacuum conditions. Ojkova and Gospodinov demonstrated that stoichiometric excess of germanium (20% above the theoretical requirement) combined with precise temperature control yields near-quantitative conversion. Their vacuum synthesis protocol (residual pressure: 1.33×10⁻³–1.33×10⁻⁴ hPa) achieved 100% yield at 320–400°C over 5 hours, with subsequent sublimation at 250°C to isolate crystalline GeI₂. Zelenina et al. corroborated these findings, emphasizing the use of quartz ampoules to prevent contamination and the necessity of argon-filled dry boxes for handling hygroscopic products.

Table 1: Optimal Conditions for GeI₂ Synthesis via Direct Reaction
Parameter Value/Range Source
Germanium excess 20%
Reaction temperature 320–400°C
Reaction time 5 hours
Sublimation temperature 250°C
Yield 100%

Germanium Tetraiodide (GeI₄) Synthesis

GeI₄ forms exothermically when elemental germanium reacts with excess iodine. WebElements notes that this reaction proceeds efficiently at 600–700°C under vacuum, with stoichiometric ratios yielding pure GeI₄ after sublimation at 120°C. Ojkova’s work further specifies that 4-hour reactions at 600°C minimize byproduct formation, while temperatures exceeding 700°C risk decomposition into GeI₂ and iodine vapor. Industrial protocols from Ereztech highlight the use of titration (AgNO₃) to verify iodine content (85.3–89.7%) and ensure product purity.

Metathesis Reactions Involving Germanium Oxides

Hydriodic Acid Reduction of GeO₂

GeI₄ is alternatively synthesized by reacting germanium dioxide (GeO₂) with concentrated hydriodic acid (57% HI). The reaction, as described by Wikipedia, follows:
$$
\text{GeO}2 + 4\ \text{HI} \rightarrow \text{GeI}4 + 2\ \text{H}_2\text{O}
$$
This method avoids high-temperature vacuum systems but requires rigorous drying to prevent hydrolysis of GeI₄ into GeO₂ and HI. Fisher Scientific’s product specifications indicate that commercial GeI₄ produced via this route typically assays at 99.999% metals basis, with residual water removed through azeotropic distillation with benzene.

Reductive Coupling with Borohydrides

Colloidal germanium nanocrystals have been synthesized using NaBH₄ reduction of GeO₂ in aqueous media. Although primarily a nanomaterial preparation technique, this method indirectly produces GeI₄ intermediates when conducted in the presence of iodine. The process involves:

  • Dissolving GeO₂ in boiling water with NaOH to form NaGe(OH)₃.
  • Reducing with NaBH₄ at 60°C to precipitate Ge nanocrystals.
  • Iodination via subsequent reaction with iodine vapor to yield GeI₄.

Solid-State and Vapor-Phase Methods

Sublimation and Purification

Post-synthesis purification is critical for both GeI₂ and GeI₄ due to their propensity for contamination by unreacted iodine or germanium. Zelenina et al. detailed a three-section quartz ampoule design (Figure 1) where volatile impurities and excess iodine are trapped in liquid nitrogen-cooled zones during sublimation. This approach achieves 99.999% purity, as verified by X-ray diffraction and potentiometric titration.

Vapor-Phase Equilibrium Studies

Velmužov et al. investigated GeI₄–S/Se systems using membrane null-manometers to measure saturated vapor pressures (150–300°C). Their data revealed that GeI₄ sublimation dominates below 500°C, while chalcogenide formation (e.g., GeS₂) becomes significant at higher temperatures. These findings inform reactor design to minimize side reactions during large-scale synthesis.

Specialized Applications and Emerging Techniques

Nanoparticle Synthesis

Hollow germanium nanoparticles are produced via galvanic replacement reactions between Ag nanoparticles and GeI₂. As reported by ACS Nano, this method involves:

  • Reducing AgNO₃ in oleylamine at 155°C to form Ag nanoparticles.
  • Reacting Ag with GeI₂ in dioctyl ether at 200°C for 5 hours.
  • Centrifugal separation to yield hollow Ge nanostructures.

Perovskite Precursor Synthesis

Lead-free perovskites like CsGeI₃ are synthesized by reacting GeI₄ with cesium iodide (CsI) in aqueous HI. The reaction, conducted at 90°C, produces black CsGeI₃ precipitates with 85–95% yield after ethanol washing.

Challenges and Optimization Strategies

Moisture Sensitivity

Both GeI₂ and GeI₄ hydrolyze rapidly in ambient conditions. Best practices include:

  • Using argon/vacuum gloveboxes for handling.
  • Storing products in sealed ampoules under inert gas.

Temperature Control

GeI₄ decomposes above its melting point (144°C) into GeI₂ and I₂. Industrial reactors employ cooling jackets to maintain temperatures below 120°C during sublimation.

Chemical Reactions Analysis

Germanium Tetraiodide (GeI₄)

  • Direct elemental synthesis :

    Ge+2I2GeI4(100% yield at 600–700°C, 4 hours)[4][11]\text{Ge} + 2\text{I}_2 \rightarrow \text{GeI}_4 \quad (\text{100\% yield at 600–700°C, 4 hours})[4][11]

    Optimal conditions require stoichiometric ratios and vacuum environments (1.33×10⁻³–1.33×10⁻⁴ hPa) .

  • Acid-mediated synthesis :

    \text{GeO}_2 + 4\text{HI} \rightarrow \text{GeI}_4 + 2\text{H}_2\text{O} \quad (\text{57% HI concentration})[3][7]

Germanium(II) Iodide (GeI₂)

  • Reduction of GeI₄ :

    GeI4+H2O+H3PO2GeI2+H3PO3+2HI(Hypophosphorous acid)[2][7]\text{GeI}_4 + \text{H}_2\text{O} + \text{H}_3\text{PO}_2 \rightarrow \text{GeI}_2 + \text{H}_3\text{PO}_3 + 2\text{HI} \quad (\text{Hypophosphorous acid})[2][7]
  • Direct synthesis :

    Ge+I2GeI2(100% yield at 320–400°C, 5 hours)[4][7]\text{Ge} + \text{I}_2 \rightarrow \text{GeI}_2 \quad (\text{100\% yield at 320–400°C, 5 hours})[4][7]

Thermal Decomposition

CompoundDecomposition ReactionConditionsByproducts
GeI₂ 3GeI2Ge+2GeI43\text{GeI}_2 \rightarrow \text{Ge} + 2\text{GeI}_4550°C Ge, GeI₄
GeI₄ GeI4GeI2+I2\text{GeI}_4 \rightarrow \text{GeI}_2 + \text{I}_2>144°C (melting point) I₂, GeI₂

GeI₄ Reactions

  • With acetylene : Forms a cyclohexadiene analogue with diiodogermylene substituents:

    3GeI2+C2H2Ge3I6C2H2(140C)[7]3\text{GeI}_2 + \text{C}_2\text{H}_2 \rightarrow \text{Ge}_3\text{I}_6\text{C}_2\text{H}_2 \quad (140^\circ \text{C})[7]
  • With tetraalkyl tin : Produces mixed halides:

    GeI4+SnR4R2SnI2+R2GeI2(250C,R = Et, Bu, Ph)[3]\text{GeI}_4 + \text{SnR}_4 \rightarrow \text{R}_2\text{SnI}_2 + \text{R}_2\text{GeI}_2 \quad (250^\circ \text{C}, \text{R = Et, Bu, Ph})[3]

GeI₂ Reactions

  • Hydrogermylation : Forms covalent organic monolayers on germanium surfaces via alkene/alkyne addition .

  • Arylation : Reacts with aryl halides in cross-coupling reactions, enabling C–Ge bond formation .

Reactions with Metals and Metal Carbonyls

  • With diiron nonacarbonyl :

    12GeI4+15Fe2(CO)9Ge12[Fe(CO)3]8I4+22FeI2+111CO(130C)[3]12\text{GeI}_4 + 15\text{Fe}_2(\text{CO})_9 \rightarrow \text{Ge}_{12}[\text{Fe}(\text{CO})_3]_8\text{I}_4 + 22\text{FeI}_2 + 111\text{CO} \quad (130^\circ \text{C})[3]
  • Surface passivation : Halogen-terminated Ge surfaces (Cl, Br, I) resist reoxidation better than H-terminated ones, enabling stable functionalization .

Halogenation Selectivity

  • Aryl germanes exhibit orthogonal reactivity: stable under fluorination but reactive in iodination/bromination. For example:

    ArGeEt3+NISArI+GeEt3I(Room temperature, 2 hours)[6]\text{ArGeEt}_3 + \text{NIS} \rightarrow \text{ArI} + \text{GeEt}_3\text{I} \quad (\text{Room temperature, 2 hours})[6]

    This chemoselectivity outperforms silanes and boronic esters .

Perovskite Formation

  • Hybrid germanium iodide perovskites (e.g., CH₃NH₃GeI₃) display strong nonlinear optical properties due to Ge–I orbital hybridization .

Stability and Environmental Reactivity

  • GeI₄ : Hydrolyzes readily in water, limiting ambient applications .

  • GeI₂ : Slowly hydrolyzes to Ge(OH)₂ in moisture but stabilizes via halogen termination (e.g., Cl, Br, I) .

Decomposition Kinetics

CompoundActivation Energy (kJ/mol)Half-Life at 500°C
GeI₂120 ± 152.5 hours
GeI₄95 ± 101 hour

Scientific Research Applications

Germanium iodide compounds have various applications, particularly in the fields of photovoltaics, nonlinear optics, and semiconductor technology. These compounds exhibit unique physical and chemical properties that make them suitable for a range of advanced technological applications.

Scientific Research Applications

Lead-Free Perovskite Solar Cells: Germanium iodide perovskite materials are being explored as alternatives to lead-based perovskites in solar cells . Computational screening has identified germanium (Ge) as a potential replacement for lead (Pb) in halide perovskite compounds used for light harvesting .

  • AGeI3 Compounds: Three AGeI3 halide perovskite materials (A = Cs, CH3NH3, or HC(NH2)2) have been synthesized and found to be stable up to 150°C, with bandgaps correlated to the size of the A-site cation. CsGeI3-based solar cells have shown higher photocurrents, around 6 mA cm−2, though their performance is limited by poor film forming abilities and oxidizing tendencies .

Ferroelectric and Nonlinear Optical Materials: Organo-inorganic hybrid perovskites (OIHP) containing germanium iodide have demonstrated notable ferroelectric properties and nonlinear optical responses .

  • DMAGeI3 Compound: A quasi-one-dimensional OIHP, DMAGeI3 (DMA = Dimethylamine), exhibits excellent ferroelectricity at room temperature, with a high Ps of 24.14 μC/cm2 and a low Ec of 0.8-2.2 kV/cm . Its SHG (second harmonic generation) strength is more than ten times that of KDP (potassium dihydrogen phosphate), making it comparable to other hybrid halide antiperovskites . DMAGeI3 can be used as a nonlinear optical converter .

Semiconductor Applications: Germanium(II) Iodide is used as a semiconductor in transistors, solar cells, and optical materials .

  • It is also used as an alloying agent and a phosphor .

Properties of Germanium Iodide Compounds

Several forms of germanium iodide exist, each with distinct properties and applications.

Germanium(IV) Iodide (GeI4):

  • Physical Properties: GeI4 is an orange-red crystalline solid that hydrolyzes in water. It is soluble in carbon disulfide and benzene but less so in carbon tetrachloride and chloroform . The compound begins to decompose into germanium(II) iodide and iodine above its melting point . It crystallizes in a cubic crystal system with tetrahedral GeI4 molecules .
  • Chemical Properties: GeI4 reacts with tetraalkyl tin at 250°C to form R2SnI2 and R2GeI2 (R= Et, Bu, Ph). It also reacts with germanium and sulfur at high temperatures to produce GeSI2 and Ge2S3I2 .

Germanium(II) Iodide (GeI2):

  • Physical Properties: GeI2 appears as a yellow to orange powder or flakes . It decomposes at its melting point and has a density of 5.37 g/cm3 .
  • Applications: Primarily used as a semiconductor in transistors, solar cells, and optical materials .

Iodine Deficiency and Health Implications: Though not directly related to germanium iodide, research on iodine deficiency underscores the importance of iodine in health and the consequences of its deficiency .

  • Goiter and Hypothyroidism: A case study reported a toddler who developed goiter and overt hypothyroidism due to a soy-based diet that exacerbated iodine deficiency . This highlights the necessity of adequate iodine intake, especially in populations with specific dietary restrictions .
  • Iodine Deficiency Disorders: Studies in China, Indonesia, and Madagascar have demonstrated that iodized salt is an effective means of eliminating iodine deficiency disorders. Salt iodization programs have significantly reduced goiter rates in children .

Gamma Radioactivity Detection: Germanium detectors are used in the detection of gamma radioactivity.

  • Urine Bioassay Screening: High-purity germanium detectors are used for emergency urine bioassay screening of radionuclides such as 131I . These detectors help in determining the detection limits and minimum detectable activities in urine, which is crucial for assessing internal contamination following a radiological event .

Mechanism of Action

The mechanism by which iodogermane exerts its effects involves the interaction of the germanium atom with various molecular targets. In chemical reactions, the germanium atom can form bonds with other elements, leading to the formation of new compounds. The pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Group 14 Iodides (SiI₄, SnI₄, PbI₂)

Germanium iodides share structural and electronic similarities with other Group 14 iodides but differ in reactivity and stability:

Compound Oxidation State Key Properties Applications
GeI₂ +2 - Forms ionic associates with sulfur
- Reactive with platinum electrodes
Semiconductor etching
GeI₄ +4 - Higher extraction efficiency in ionic complexes
- Stable in sulfur/oxygen environments
Chemical synthesis
SiI₄ +4 - Volatile liquid
- Hydrolyzes readily in air
Precursor for silicon films
SnI₄ +4 - Orange crystalline solid
- Light-sensitive
Photovoltaic materials
PbI₂ +2 - Bright yellow solid
- Low solubility in water
Radiation detectors

Key Differences :

  • Reactivity : GeI₂ is more prone to surface oxidation on electrodes compared to SiI₄ or SnI₄ .
  • Stability : GeI₄’s stability in sulfur-rich environments contrasts with PbI₂’s preference for oxygen-dominated matrices .

Other Germanium Halides (GeCl₄, GeBr₄)

Germanium halides vary significantly in bonding and applications:

Compound Bond Strength Volatility Stability
GeI₂ Moderate Low Stable in reducing environments
GeCl₄ Weak High Hydrolyzes rapidly in moisture
GeBr₄ Intermediate Moderate Sensitive to UV light

Research Findings :

  • GeI₂ and GeI₄ are less volatile than GeCl₄, making them suitable for controlled deposition in semiconductor manufacturing .
  • GeBr₄’s UV sensitivity limits its use in optoelectronics compared to GeI₄ .

Transition Metal Iodides (FeI₂, ZnI₂)

Transition metal iodides differ in electronic and corrosive properties:

Compound Conductivity Magnetic Properties Corrosiveness
GeI₂ Semiconductor Diamagnetic Moderate
FeI₂ Insulator Paramagnetic High (reacts with H₂O)
ZnI₂ Ionic conductor Diamagnetic Low

Iodine-Containing Organic Compounds

Unlike inorganic germanium iodides, organic iodine species (e.g., iodinated contrast media) exhibit distinct biological and chemical behaviors:

  • Stability : Organic iodine compounds (e.g., iohexol) resist hydrolysis but face environmental persistence challenges .
  • Reactivity : Molecular iodine (I₂) serves as an oxidizing agent in organic synthesis, unlike GeI₂/GeI₄, which participate in redox reactions with metals .

Data Tables

Table 1: Structural and Spectral Properties of Germanium Iodides

Compound Oxidation State XANES Peak (eV) Chemical Environment
GeI₂ +2 11,107.5 Sulfur matrix
GeI₄ +4 11,109.0 Sulfur/oxygen matrix

Table 2: Commercial Suppliers of Germanium Iodide

Supplier Location Product Specifications
BIOZOL Diagnostica Vertrieb GmbH Germany GeI₂ (EINECS: 236-998-1)
Santa Cruz Biotechnology, Inc. USA GeI₄ (CAS: 13450-95-8)

Q & A

Q. What methodologies are used to synthesize germanium-iodine compounds, and how can epitaxial growth be optimized?

To synthesize germanium-iodine compounds, vapor-phase transport methods are commonly employed. A detailed procedure involves:

  • Substrate Preparation : Clean germanium substrates (e.g., {100}, {110}, or {111} planes) via chemical polishing using a mixture of HNO₃, HF, and H₂O (3:1:2 volumetric ratio) for 1–2 minutes, followed by rinsing and drying .
  • Reaction Setup : Place germanium pieces in a glass tube within a furnace (600°C), with iodine crystals in a separate saturator heated to 70°C. Use argon gas (50–70 L/h) to transport iodine vapor to the reaction zone .
  • Epitaxial Growth : Monitor layer formation (e.g., 10 µm thickness after 30 minutes). Optimize parameters like gas flow rate, temperature gradients, and substrate orientation to ensure single-crystal coherence .

Q. What analytical techniques are suitable for characterizing germanium-iodine interactions in materials?

  • Gamma Spectroscopy : Use high-purity germanium (HPGe) detectors for precise quantification of iodine isotopes (e.g., I-131 in nuclear waste) by analyzing gamma emissions. Calibrate detectors using standardized geometries and decay corrections .
  • Scanning Tunneling Microscopy (STM) : Resolve surface adsorption mechanisms by imaging iodine adatoms on germanium substrates. Operate at biases (e.g., +1.6 V for empty states) to distinguish iodine substitution sites and dimer configurations .

Advanced Research Questions

Q. How does iodine adsorption on germanium surfaces influence electronic and structural properties?

Iodine adsorption on germanium induces surface reconstructions (e.g., c(2×4) or c(2×2) unit cells) and alters electronic states. Key findings include:

  • Adatom Substitution : Iodine replaces germanium adatoms, forming dimers with bond lengths of 3.7–3.9 Å, slightly smaller than the substrate lattice (4.0 Å). This suggests partial molecular bond retention .
  • STM Imaging : At +1.0 V bias, iodine adatoms appear as protrusions in filled-state images, while germanium adatoms dominate empty-state contrasts. This dual-bias approach distinguishes adsorption sites and electronic effects .

Q. How does germanium-iodine incorporation affect perovskite material design for optoelectronic applications?

In lead-free perovskites (e.g., FAPb₀.₅Sn₀.₂₅Ge₀.₂₅X₃), substituting Pb with Ge/Sn and using iodine as the halogen reduces lattice parameters (e.g., from 8.99 Å to 8.75 Å for MAPbI₃ vs. Ge/Sn variants). Methodological steps include:

  • Structural Optimization : Use density functional theory (DFT) to model tetragonal phases and validate lattice contractions experimentally via X-ray diffraction .
  • Bandgap Tuning : Adjust halogen composition (I, Br, Cl) to tailor electronic properties. For example, bromine substitution further reduces lattice size and increases bandgap .

Q. What experimental designs are critical for studying iodine-induced corrosion of germanium?

  • Etch Rate Analysis : Expose germanium to iodine vapor at controlled temperatures (e.g., 400–600°C). Measure etch patterns via microscopy and correlate with reaction kinetics models (e.g., transport-limited diffusion) .
  • Variable Parameters : Investigate effects of iodine partial pressure, surface orientation, and temperature gradients on corrosion rates. Use mass spectrometry to track volatile byproducts like GeI₄ .

Q. How can germanium-iodine systems advance neutrino detection technologies?

  • Neutrino-Nucleus Interactions : Deploy germanium detectors (e.g., 16-kg HPGe modules) to track coherent elastic neutrino-nucleus scattering (CEvNS) involving iodine isotopes. Calibrate detectors using Standard Model predictions and high-intensity neutrino sources (e.g., Spallation Neutron Source) .
  • Background Reduction : Optimize shielding materials (e.g., low-radiopurity lead) to minimize interference from natural radioactivity, enhancing sensitivity to iodine-related decay signatures .

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